(R)-Cbz-3-amino-3-phenylpropan-1-ol

Descripción general

Descripción

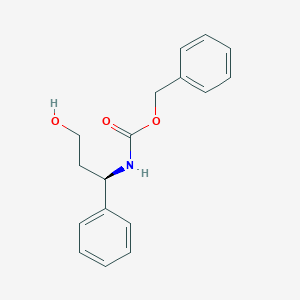

®-Cbz-3-amino-3-phenylpropan-1-ol: is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of a benzyl carbamate (Cbz) protecting group, an amino group, and a phenyl group attached to a propanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reduction of Nitro Compounds: One common method for preparing ®-Cbz-3-amino-3-phenylpropan-1-ol involves the reduction of a nitro precursor. The nitro compound can be reduced using hydrogenation in the presence of a palladium catalyst or by employing other reducing agents such as iron and hydrochloric acid.

Amino Alcohol Synthesis: Another approach involves the direct synthesis of the amino alcohol from the corresponding epoxide. This can be achieved through the ring-opening of the epoxide with an amine, followed by protection of the amino group with a benzyl carbamate.

Industrial Production Methods: Industrial production of ®-Cbz-3-amino-3-phenylpropan-1-ol typically involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient conversion and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: ®-Cbz-3-amino-3-phenylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed on the amino group or the hydroxyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Substituted amino alcohols, carbamates.

Aplicaciones Científicas De Investigación

Chemistry

(R)-Cbz-3-amino-3-phenylpropan-1-ol is widely utilized as a chiral building block in organic synthesis. Its unique structure allows for the synthesis of complex organic molecules and the development of asymmetric synthesis methodologies. The compound's chiral configuration is crucial for producing enantiomerically pure substances, which are essential in pharmaceuticals and agrochemicals.

Biology

In biological research, (R)-APP serves as a precursor for synthesizing biologically active molecules, including pharmaceuticals. Its ability to modulate biological pathways makes it valuable in drug discovery and development.

Medicine

The compound is investigated for its potential therapeutic properties. Research suggests that it may interact with various biological receptors and enzymes, influencing neurotransmitter release and other cellular processes. Its role as an intermediate in drug synthesis further enhances its relevance in medicinal chemistry.

Industry

(R)-APP is used in the production of fine chemicals and as a reagent in various industrial processes. Its applications extend to flavoring agents and fragrance compounds due to its structural properties.

Research indicates that (R)-APP possesses several notable biological activities:

- Antioxidant Activity : Preliminary studies suggest that (R)-APP may exhibit antioxidant properties, beneficial for reducing oxidative stress.

- Neuroprotective Effects : Its structural similarities to neuroactive compounds indicate potential neuroprotective effects.

- Anticancer Properties : The compound may have implications in cancer therapy by targeting specific tumor markers or pathways.

Table 1: Summary of Biological Activities of (R)-APP

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in vitro | |

| Neuroprotective | Potential protective effects against neurodegeneration | |

| Anticancer | Possible interactions with tumor markers |

Case Study 1: Neuroprotective Effects

A study investigated the effects of (R)-APP on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with (R)-APP significantly reduced cell death and preserved mitochondrial function compared to control groups, suggesting a promising role for (R)-APP in neuroprotection.

Case Study 2: Antioxidant Activity

In another experiment, (R)-APP demonstrated significant antioxidant capacity when tested against reactive oxygen species (ROS) in cultured cells. The compound's ability to scavenge free radicals was comparable to established antioxidants, indicating its potential for therapeutic use in oxidative stress-related conditions.

Mecanismo De Acción

The mechanism of action of ®-Cbz-3-amino-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. Its chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing biological processes and pathways.

Comparación Con Compuestos Similares

(S)-Cbz-3-amino-3-phenylpropan-1-ol: The enantiomer of ®-Cbz-3-amino-3-phenylpropan-1-ol, which has similar chemical properties but different biological activities due to its opposite chirality.

3-amino-3-phenylpropan-1-ol: A compound without the benzyl carbamate protecting group, which may have different reactivity and applications.

N-Cbz-3-amino-3-phenylpropan-1-ol: A similar compound with a different protecting group, which can influence its chemical behavior and use in synthesis.

Uniqueness: ®-Cbz-3-amino-3-phenylpropan-1-ol is unique due to its specific chiral configuration and the presence of the benzyl carbamate protecting group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.

Actividad Biológica

(R)-Cbz-3-amino-3-phenylpropan-1-ol, a chiral compound with significant implications in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C17H19NO3

- Molecular Weight : 299.34 g/mol

- Functional Groups : Contains an amino group, a phenyl group, and a benzyl carbamate protecting group.

The presence of these groups allows for its use as a versatile building block in organic synthesis, particularly in the development of chiral drugs.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes. It participates in enzymatic reactions that lead to the formation of biologically active products. The compound's chiral nature enables selective interactions with chiral receptors and enzymes, influencing several biological pathways including:

- Enzymatic Reactions : Acts as a substrate in enzyme-catalyzed processes.

- Signal Transduction : Involves modulation of signaling pathways through receptor interaction.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. These properties make it a candidate for therapeutic applications against various pathogens.

Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit specific biological pathways, particularly those involving enzymes critical for metabolic processes. For instance, lipase-catalyzed resolutions highlight its role in asymmetric synthesis processes.

Applications in Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure allows for the development of new drug candidates targeting various diseases. The compound has been explored for:

- Drug Development : As a precursor for synthesizing pharmacologically active compounds.

- Chiral Scaffolds : Used in creating three-dimensional structures essential for drug design .

Comparative Analysis with Similar Compounds

A comparison of this compound with its enantiomer (S)-Cbz-3-amino-3-phenylpropan-1-ol reveals differences in biological activity due to chirality. While both compounds share similar chemical properties, their interactions with biological targets differ significantly:

| Compound | Chirality | Biological Activity |

|---|---|---|

| (R)-Cbz | R | Exhibits antimicrobial and antiviral properties; serves as an enzyme substrate |

| (S)-Cbz | S | Potential enzyme inhibition; used in asymmetric synthesis processes |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Activity : A study demonstrated that derivatives showed significant inhibition against bacterial strains, suggesting potential use in antibiotic development.

- Enzyme Interaction Studies : Research focused on binding affinities with specific receptors indicated that modifications to the compound could enhance its therapeutic efficacy.

Propiedades

IUPAC Name |

benzyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJCROXNTSGDSP-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.